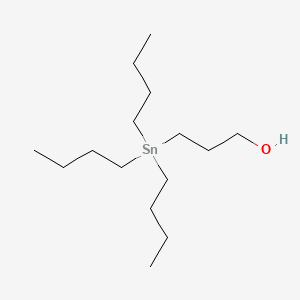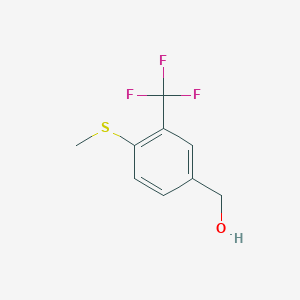
3-(Tributylstannyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tributylstannyl)-1-propanol is an organotin compound with the molecular formula C15H34OSn. It is a derivative of 1-propanol where a tributylstannyl group is attached to the third carbon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Tributylstannyl)-1-propanol can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with 3-chloropropanol under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to facilitate the radical reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process is carefully monitored to maintain the desired reaction temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Tributylstannyl)-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different organotin derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include simpler organotin derivatives.
Aplicaciones Científicas De Investigación
3-(Tributylstannyl)-1-propanol has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of various organotin compounds that have applications in materials science and catalysis
Mecanismo De Acción
The mechanism of action of 3-(Tributylstannyl)-1-propanol involves its interaction with molecular targets through the tributylstannyl group. This group can participate in electron transfer reactions, forming intermediates that lead to the desired products. The compound’s reactivity is influenced by the nature of the substituents and the reaction conditions .
Comparación Con Compuestos Similares
1-Propanol: A primary alcohol with similar structural features but lacks the tributylstannyl group.
2-Propanol (Isopropanol): An isomer of 1-propanol with different physical and chemical properties.
Tributyltin Hydride: A related organotin compound used in similar synthetic applications.
Uniqueness: 3-(Tributylstannyl)-1-propanol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and applications compared to other similar compounds. This makes it a valuable reagent in organic synthesis and various research fields .
Propiedades
Número CAS |
29346-30-3 |
|---|---|
Fórmula molecular |
C15H34OSn |
Peso molecular |
349.14 g/mol |
Nombre IUPAC |
3-tributylstannylpropan-1-ol |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1-3H2; |
Clave InChI |
NCGWJWWLJIRUPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-3-yl)-4-phenethylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8474290.png)

![2-[2-(5-Nitrofuran-2-yl)ethenyl]-1-(3-phenoxypropyl)-1H-imidazole](/img/structure/B8474305.png)
![2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane](/img/structure/B8474312.png)
![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)


![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)




![2-Amino-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8474389.png)
